molecular formula C8H5ClN2O B1434133 9-Chloro-pyrido[1,2-a]pyrimidin-4-one CAS No. 1198413-03-4

9-Chloro-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B1434133
M. Wt: 180.59 g/mol
InChI Key: OUKLJVNKIIWBEJ-UHFFFAOYSA-N
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Description

9-Chloro-pyrido[1,2-a]pyrimidin-4-one is a chemical compound with the molecular formula C8H5ClN2O . It has a molecular weight of 180.59 and is a brown solid . It is stored at temperatures between 0-5°C .


Synthesis Analysis

The synthesis of multi-substituted pyrido[1,2-a]pyrimidin-4-ones, including 9-Chloro-pyrido[1,2-a]pyrimidin-4-one, can be achieved via a one-pot tandem CuI-catalyzed C–N bond formation/intramolecular amidation reaction . This protocol is operationally simple, has a broad substrate scope, good functional group tolerance, and can be executed on a gram scale .


Molecular Structure Analysis

The molecular structure of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one is represented by the InChI code: 1S/C8H5ClN2O/c9-6-2-1-5-11-7(12)3-4-10-8(6)11/h1-5H . The key to this InChI code is OUKLJVNKIIWBEJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

A metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) . This operationally simple reaction proceeds under mild reaction conditions .


Physical And Chemical Properties Analysis

9-Chloro-pyrido[1,2-a]pyrimidin-4-one is a brown solid . and is stored at temperatures between 0-5°C . The compound has a molecular weight of 180.59 .

Scientific Research Applications

Synthesis and Gastroprotective Activity

9-Chloro-pyrido[1,2-a]pyrimidin-4-one derivatives have been investigated for their gastroprotective effects. The synthesis of these compounds showed that certain derivatives, particularly unsaturated 4-oxo-4h-pyrido[1,2-a]pyrimidine-3-carboxamide types, exhibited significant protective effects against gastric damage induced by acidified ethanol in rat models. This suggests potential applications of these compounds as prophylactic agents against gastric damage caused by non-steroidal anti-inflammatory agents (Hermecz et al., 1992).

Anti-inflammatory and Ulcerogenicity Studies

Further research into pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, which share a similar structural motif to 9-Chloro-pyrido[1,2-a]pyrimidin-4-one, revealed their anti-inflammatory properties. These compounds were evaluated using the carrageenan-induced paw edema test in rats and showed good anti-inflammatory activity with minimal ulcerogenic effects, indicating their potential as safer anti-inflammatory agents (El-Tombary, 2013).

Hybrid Catalysts in Synthesis

The role of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, including structures akin to 9-Chloro-pyrido[1,2-a]pyrimidin-4-one, has been emphasized in recent studies. These catalysts facilitate the development of compounds with potential medicinal and pharmaceutical applications, highlighting the versatility and applicability of the pyranopyrimidine core in drug development (Parmar et al., 2023).

Diuretic Properties

Research on 5H-[1,3]thiazolo[3,2-a]pyrido[3,2-e]pyrimidines, which share structural similarities with 9-Chloro-pyrido[1,2-a]pyrimidin-4-one, has uncovered their diuretic, natriuretic, and kaliuretic activities. These findings indicate the potential of pyrimidine derivatives in developing new diuretic agents (Monge et al., 1990).

Central Nervous System Applications

Derivatives of pyrido[2,3-d]-pyrimidin-4(3H)-one have been synthesized and evaluated for their central properties, including anxiolytic and analgesic effects in animal models. This research suggests the potential use of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one derivatives in treating conditions related to the central nervous system (Kowalska et al., 1994).

Future Directions

The future directions for 9-Chloro-pyrido[1,2-a]pyrimidin-4-one could involve further exploration of its biological activities . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus .

properties

IUPAC Name

9-chloropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-6-2-1-5-11-7(12)3-4-10-8(6)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKLJVNKIIWBEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=O)C=CN=C2C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301274522
Record name 9-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-chloro-4H-pyrido[1,2-a]pyrimidin-4-one

CAS RN

1198413-03-4
Record name 9-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198413-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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